Pyk2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

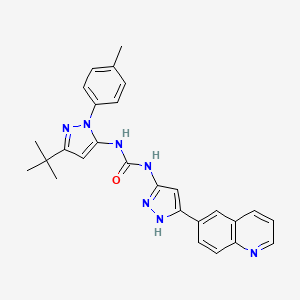

Structure

3D Structure

Properties

Molecular Formula |

C27H27N7O |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-(5-quinolin-6-yl-1H-pyrazol-3-yl)urea |

InChI |

InChI=1S/C27H27N7O/c1-17-7-10-20(11-8-17)34-25(16-23(33-34)27(2,3)4)30-26(35)29-24-15-22(31-32-24)19-9-12-21-18(14-19)6-5-13-28-21/h5-16H,1-4H3,(H3,29,30,31,32,35) |

InChI Key |

KQLHECVWPJTIGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)N=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Pyk2-IN-2 Mechanism of Action in Neuronal Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase highly expressed in the central nervous system, is a critical regulator of synaptic plasticity, neuronal migration, and survival. Its dysregulation has been implicated in various neurological disorders, including Alzheimer's and Huntington's disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Pyk2 inhibitors in neuronal cells, with a focus on Pyk2-IN-2. Due to the limited direct research on this compound in neuronal models, this document synthesizes available data on this compound with findings from studies on other potent Pyk2 inhibitors and the established roles of Pyk2 in neuronal signaling. This guide includes quantitative data for relevant inhibitors, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction to Pyk2 in Neuronal Function

Pyk2, also known as PTK2B, is a member of the focal adhesion kinase (FAK) family.[1] In neurons, Pyk2 is a key downstream effector of calcium signaling, activated by influx through NMDA receptors and other ion channels.[2] Its activation triggers autophosphorylation at Tyr402, creating a binding site for Src family kinases and initiating a cascade of downstream signaling events that modulate synaptic strength, cytoskeletal dynamics, and gene expression.[2] Pyk2 is involved in both long-term potentiation (LTP) and long-term depression (LTD), highlighting its complex role in synaptic plasticity.[2]

This compound and Other Pyk2 Inhibitors

This compound is a small molecule inhibitor of Pyk2. While specific data on its action in neuronal cells is limited, its inhibitory profile against Pyk2 and the closely related FAK provides a basis for understanding its potential mechanism of action. The primary mechanism of action for most kinase inhibitors, including those targeting Pyk2, is the competitive blockade of the ATP-binding site, which prevents the transfer of phosphate groups to substrate proteins and halts the downstream signaling cascade.[1]

Quantitative Data for Pyk2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized Pyk2 inhibitors. This data is crucial for designing experiments and for comparing the potency of different compounds.

| Inhibitor | Target(s) | IC50 (Pyk2) | IC50 (FAK) | Reference |

| This compound | Pyk2, FAK | 55 nM (cellular) | 0.608 µM (kinase assay) | [3] |

| PF-562271 | Pyk2, FAK | 14 nM | 1.5 nM | [4] |

| PF-431396 | Pyk2, FAK | 11 nM | 2 nM | [5][6] |

Mechanism of Action in Neuronal Cells

Based on the known functions of Pyk2 in neurons and the effects of its inhibition in related cell types, the mechanism of action of a Pyk2 inhibitor like this compound in neuronal cells can be inferred to involve the modulation of several key signaling pathways.

Inhibition of NMDA Receptor-Mediated Signaling

Pyk2 is a critical component of the NMDA receptor signaling complex. Its inhibition is expected to disrupt downstream pathways affecting synaptic plasticity and excitotoxicity.

References

- 1. apexbt.com [apexbt.com]

- 2. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. malotilate.com [malotilate.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF 431396 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

The Role of Pyk2-IN-2 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, is a critical mediator in various signal transduction pathways, regulating fundamental cellular processes such as proliferation, migration, and adhesion. Its dysregulation has been implicated in numerous pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. Pyk2-IN-2 is a chemical inhibitor of Pyk2 that serves as a valuable tool for elucidating the kinase's function and for preclinical drug development. This technical guide provides an in-depth overview of the role of this compound in modulating signal transduction pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to Pyk2 and this compound

Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family. Unlike the ubiquitously expressed FAK, Pyk2 expression is more restricted, with high levels found in the central nervous system and hematopoietic cells. Pyk2 is activated by a diverse array of stimuli, including engagement of integrins and G-protein coupled receptors, as well as by elevations in intracellular calcium levels and cellular stress. Upon activation, Pyk2 undergoes autophosphorylation at tyrosine residue 402 (Tyr402), creating a docking site for the SH2 domain of Src family kinases. This interaction leads to the full activation of Pyk2 and the subsequent phosphorylation of downstream substrates, thereby initiating a cascade of signaling events.

This compound is a small molecule inhibitor that targets the kinase activity of Pyk2. By blocking the phosphorylation of Pyk2 substrates, this compound allows for the precise dissection of Pyk2-dependent signaling pathways.

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of a chemical inhibitor are paramount for its utility as a research tool and potential therapeutic. The following table summarizes the in vitro inhibitory activity of this compound and other commonly used Pyk2 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | Pyk2 | 55 | [1] |

| FAK | 608 | [1] | |

| PF-562271 | Pyk2 | 13 | |

| FAK | 1.5 | ||

| PF-431396 | Pyk2 | 11 | |

| FAK | 2 | ||

| PF-4618433 | Pyk2 | 637 |

Table 1: In Vitro Inhibitory Activity of Pyk2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

This compound in Key Signal Transduction Pathways

Pyk2 acts as a central node in several critical signaling pathways. Inhibition of Pyk2 with this compound can significantly impact these cascades.

The Pyk2/Src Signaling Axis

A primary mechanism of Pyk2 signaling involves its interaction with Src family kinases. The inhibition of Pyk2 by this compound disrupts this crucial partnership.

Figure 1: The Pyk2/Src Signaling Pathway. this compound inhibits the initial autophosphorylation of Pyk2, preventing the recruitment and activation of Src and subsequent downstream signaling.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a well-established downstream effector of Pyk2. Pyk2 can activate the MAPK/ERK pathway through a Src-dependent mechanism, leading to cell proliferation.

Figure 2: Pyk2-mediated MAPK/ERK Signaling. Inhibition of Pyk2 by this compound blocks the activation of the downstream MAPK/ERK cascade, leading to reduced cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Pyk2.

Objective: To determine the IC50 of this compound for Pyk2 kinase.

Materials:

-

Recombinant human Pyk2 enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (γ-32P-ATP for radiometric assay or unlabeled ATP for ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serial dilutions)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay reagents and a luminometer.

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add recombinant Pyk2 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Quantify the amount of phosphorylated substrate.

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-ERK

This method is used to assess the effect of this compound on the downstream MAPK/ERK signaling pathway.

Objective: To quantify the levels of phosphorylated ERK (p-ERK) in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high Pyk2 expression)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., serum, growth factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Starve the cells in serum-free medium for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a known activator of the MAPK pathway (e.g., 10% FBS) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to normalize the p-ERK signal.

-

Quantify the band intensities using densitometry software.

Figure 3: Western Blotting Workflow for p-ERK. A stepwise process to assess the impact of this compound on a key downstream signaling node.

Cell Migration (Transwell) Assay

This assay measures the effect of this compound on the migratory capacity of cells.

Objective: To quantify the inhibition of cell migration by this compound.

Materials:

-

Cell line of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the bottom of the 24-well plate with serum-containing medium (chemoattractant).

-

Seed cells, pre-treated with various concentrations of this compound or vehicle in serum-free medium, into the upper chamber of the Transwell inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

Expected Outcomes and Interpretation

Based on the known functions of Pyk2, treatment of cells with this compound is expected to yield the following results:

| Experiment | Parameter Measured | Expected Outcome with this compound |

| In Vitro Kinase Assay | Pyk2 enzymatic activity | Dose-dependent inhibition of Pyk2 activity. |

| Western Blot | Phosphorylation of ERK1/2 | Reduction in serum- or growth factor-stimulated ERK1/2 phosphorylation. |

| Cell Proliferation Assay | Cell number or metabolic activity | Decrease in cell proliferation over time.[2] |

| Cell Migration Assay | Number of migrated cells | Reduction in the number of cells migrating towards a chemoattractant. |

| Wound Healing Assay | Rate of wound closure | Slower closure of the "wound" in a cell monolayer. |

Table 2: Summary of Expected Experimental Outcomes with this compound.

Conclusion

This compound is a potent tool for investigating the complex roles of Pyk2 in signal transduction. By inhibiting Pyk2 kinase activity, this compound allows for the detailed examination of its involvement in pathways such as the Src and MAPK/ERK cascades. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound on cellular signaling, proliferation, and migration. Such studies are crucial for advancing our understanding of Pyk2-mediated pathologies and for the development of novel therapeutic strategies targeting this important kinase.

References

Pyk2-IN-2 as a selective inhibitor of proline-rich tyrosine kinase 2

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich Tyrosine Kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that plays a pivotal role in a multitude of cellular processes. As a member of the focal adhesion kinase (FAK) family, Pyk2 is a critical mediator of signaling cascades initiated by various extracellular stimuli, including growth factors, cytokines, and changes in intracellular calcium levels.[1] Its involvement in cell adhesion, migration, proliferation, and survival has implicated Pyk2 in the pathophysiology of numerous diseases, including cancer, osteoporosis, and neurodegenerative disorders.[2][3] The development of selective Pyk2 inhibitors is therefore of significant interest for therapeutic intervention. This technical guide focuses on Pyk2-IN-2, a compound identified as a selective inhibitor of Pyk2, providing a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Mechanism of Action

Pyk2 inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Pyk2 kinase domain, preventing the transfer of a phosphate group from ATP to its protein substrates.[2] This blockade of phosphorylation effectively halts the downstream signaling cascades that are dependent on Pyk2 activity.

Quantitative Data

The inhibitory activity of this compound and other relevant Pyk2 inhibitors is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical or cellular function.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| Pyk2 | 0.055 |

| FAK | 0.608[4] |

Table 2: Comparative Inhibitory Activities of Selected Pyk2 Inhibitors

| Inhibitor | Pyk2 IC50 (nM) | FAK IC50 (nM) | Reference(s) |

| PF-431396 | 11 | 2 | [4] |

| PF-562271 | 13 | 1.5 | [4] |

| PF-4618433 | 637 | >10000 | [4] |

| PF-719 | 17 | 469 | [4] |

| NVP-TAE 226 | 3.5 | 5.5 | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Pyk2 Signaling Pathway.

References

The Discovery and Synthesis of Pyk2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, has emerged as a significant therapeutic target in various diseases, including cancer, osteoporosis, and neurodegenerative disorders. Its role in mediating signaling pathways crucial for cell proliferation, migration, and survival has spurred the development of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of Pyk2-IN-2, a notable inhibitor of Pyk2. This document details the biochemical and cellular activity of the compound, outlines generalized experimental protocols for key assays, and presents a putative synthesis route. Furthermore, it visualizes the intricate Pyk2 signaling pathway and the logical workflow of its inhibitor discovery process.

Introduction to Pyk2

Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family of non-receptor tyrosine kinases.[1] Structurally, Pyk2 is homologous to FAK, sharing a similar domain architecture.[1] Unlike the ubiquitously expressed FAK, Pyk2 is predominantly found in the central nervous system and hematopoietic cells.[1] Its activation is triggered by a variety of stimuli that increase intracellular calcium levels, such as signals from G-protein coupled receptors, inflammatory cytokines, and cellular stress.[1] Once activated, Pyk2 plays a pivotal role in numerous signaling cascades, including the MAPK and PI3K/Akt pathways, thereby regulating processes like cell adhesion, migration, and proliferation.[2] The overexpression and hyperactivity of Pyk2 have been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2]

The Discovery of this compound

This compound, also referred to as compound 13j in some literature, was identified through a screening campaign aimed at discovering novel inhibitors of Pyk2.[1] The discovery process likely involved the screening of a diverse chemical library against the Pyk2 enzyme, followed by hit-to-lead optimization to improve potency and selectivity.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibition of Pyk2 in both biochemical and cellular assays. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Target/System | Reference |

| IC50 | 55 nM | PYK2 cells | [1] |

| IC50 | 0.608 µM | FAK kinase | [1] |

| HLM Blood Clearance | 31 mL/min/kg | Human Liver Microsomes | [1] |

Pharmacokinetic Properties

Preliminary pharmacokinetic studies have been conducted to evaluate the drug-like properties of this compound. The following table summarizes the available pharmacokinetic data from a study in male Wistar-Han rats.

| Parameter | Route | Dose (mg/kg) | Value | Unit |

| t1/2 | i.v. | 1 | 2.0 | h |

| Clp | i.v. | 1 | 2.0 | mL/min/kg |

| Vdss | i.v. | 1 | 0.15 | L/kg |

| Cmax | p.o. | 30 | 61324 | nM |

| %F | p.o. | 30 | 47 | % |

| PPB (fu) | i.v. | 1 | 0.003 |

Synthesis of this compound

While the specific, step-by-step synthesis protocol from the original discovery publication is not publicly available, a putative synthetic route for this compound, chemically named 2-(6-(3-hydroxyphenyl)-[1][3][4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-((1-methylpiperidin-4-yl)oxy)phenyl)acetamide, can be devised based on the synthesis of similar triazolopyridazine derivatives. The proposed synthesis would likely involve a multi-step sequence, culminating in the coupling of key intermediates.

A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: a substituted[1][3][4]triazolo[4,3-b]pyridazine core, a 3-hydroxyphenyl group, and a substituted N-phenylacetamide side chain. The synthesis would likely proceed through the construction of the triazolopyridazine ring system, followed by functionalization with the aryl groups and the final amide bond formation.

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the discovery and characterization of Pyk2 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Pyk2 kinase activity.

Materials:

-

Recombinant human Pyk2 enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the recombinant Pyk2 enzyme, and the kinase substrate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to convert the ADP generated to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Pyk2 Autophosphorylation Assay

Objective: To assess the ability of a test compound to inhibit Pyk2 autophosphorylation in a cellular context.

Materials:

-

A suitable cell line endogenously or exogenously expressing Pyk2 (e.g., PC-3, HEK293)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

A stimulus to induce Pyk2 activation (e.g., sorbitol, anisomycin, or a GPCR agonist)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-Pyk2 (Tyr402) and anti-total-Pyk2

-

Western blotting reagents and equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to induce Pyk2 autophosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-phospho-Pyk2 (Tyr402) antibody to detect the phosphorylated, active form of Pyk2.

-

Strip the membrane and re-probe with the anti-total-Pyk2 antibody to ensure equal protein loading.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and calculate the inhibition of Pyk2 autophosphorylation at each compound concentration.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in rats.

Materials:

-

Male Wistar-Han rats

-

Test compound (this compound)

-

Dosing vehicles for IV and PO administration

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer the test compound either intravenously via the tail vein or orally by gavage at a predetermined dose.

-

Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vdss, and %F) using appropriate software.

Visualizations

Pyk2 Signaling Pathway

The following diagram illustrates the central role of Pyk2 in integrating signals from various upstream stimuli and activating downstream pathways that regulate key cellular processes.

References

An In-Depth Technical Guide to Pyk2-IN-2: Chemical Structure, Physicochemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyk2-IN-2 is a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (Pyk2), a non-receptor tyrosine kinase implicated in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays, along with a summary of its inhibitory action and effects on cellular signaling, are presented to support its application in preclinical research and drug development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 13j in some literature, is a small molecule inhibitor belonging to a series of pyrazole and indole-urea based compounds designed to target the DFG-out conformation of Pyk2.[1]

| Property | Value | Reference |

| IUPAC Name | N-(5-(tert-butyl)-2-(p-tolyl)isoxazol-4-yl)-N'-(2-(1H-pyrrolo[2,3-b]pyridin-5-yl)hydrazono)urea | |

| Chemical Formula | C27H27N7O | [1] |

| Molecular Weight | 465.55 g/mol | [1] |

| CAS Number | 1271418-15-5 | [1] |

| Appearance | Off-white to gray solid | [1] |

| SMILES String | O=C(NC1=CC(C(C)(C)C)=NN1C2=CC=C(C)C=C2)NC3=NNC(C4=CC5=C(N=CC=C5)C=C4)=C3 | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL) | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Pyk2 kinase activity. It also demonstrates inhibitory effects on the closely related Focal Adhesion Kinase (FAK). The mechanism of action for this class of inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group to its substrates.[2][3]

| Target | Assay Type | IC50 | Reference |

| Pyk2 | Cell-based | 55 nM | [1] |

| FAK | Kinase Assay | 0.608 µM | [1] |

Signaling Pathways

Pyk2 is a crucial node in various signaling pathways that regulate cell proliferation, migration, and survival.[2][4] Its activation is often triggered by stimuli that increase intracellular calcium levels or by the activation of G-protein coupled receptors and integrins.[5][6] Upon activation, Pyk2 undergoes autophosphorylation at Tyr-402, creating a docking site for Src family kinases. This leads to further phosphorylation and the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[4]

Pyk2 Activation and Downstream Signaling Cascade

Caption: Pyk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of Pyk2 inhibitors like this compound.

In Vitro Kinase Assay (General Protocol)

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against Pyk2 kinase.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant Pyk2 enzyme is diluted in kinase buffer.

-

A suitable substrate (e.g., a synthetic peptide) is prepared in kinase buffer.

-

ATP is prepared at the desired concentration in kinase buffer.

-

This compound is serially diluted in DMSO to create a concentration range.

-

-

Assay Procedure:

-

In a microplate, the Pyk2 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated, and the signal is detected using a suitable method, such as a luminescence-based assay that measures ADP production.

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Western Blot Analysis of Pyk2 Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream signaling molecules.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing Pyk2 are cultured to a suitable confluency.

-

The cells are treated with various concentrations of this compound for a specified duration.

-

Cells are stimulated with an appropriate agonist (e.g., a growth factor) to activate the Pyk2 pathway.

-

-

Protein Extraction and Quantification:

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of Pyk2 and its downstream targets (e.g., phospho-ERK, total ERK).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified to determine the effect of this compound on protein phosphorylation.

-

Cell Migration Assay (Wound Healing)

This assay is used to evaluate the effect of this compound on cell migration.

Methodology:

-

Cell Seeding and Monolayer Formation:

-

Cells are seeded in a culture plate and grown to form a confluent monolayer.

-

-

Wound Creation and Treatment:

-

A scratch is made through the cell monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

-

-

Image Acquisition and Analysis:

-

Images of the scratch are captured at different time points (e.g., 0 and 24 hours).

-

The width of the scratch is measured, and the rate of cell migration is calculated to determine the inhibitory effect of this compound.

-

Pharmacokinetics

Limited in vivo pharmacokinetic data for this compound is publicly available. However, a study on a similar compound series reported a human liver microsome (HLM) blood clearance of 31 mL/min/kg.[1] Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Pyk2 in various physiological and pathological processes. Its potency and selectivity, combined with the availability of robust in vitro and cell-based assays, make it a suitable candidate for further preclinical development as a potential therapeutic agent for diseases where Pyk2 signaling is dysregulated, such as in certain cancers and inflammatory conditions.[2][4] This guide provides a foundational understanding of this compound to aid researchers in its effective application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Pyk2-IN-2 with the ATP-Binding Site of Pyk2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (Pyk2) is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in a range of diseases, including cancer, inflammatory conditions, and neurological disorders. Its role in mediating cellular signaling pathways integral to cell proliferation, migration, and survival has spurred the development of potent and selective inhibitors. This technical guide provides a comprehensive overview of the interaction of a notable inhibitor, Pyk2-IN-2, with the ATP-binding site of Pyk2. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and interaction models. While a definitive co-crystal structure of this compound with Pyk2 remains to be elucidated, this guide leverages data from analogous inhibitor complexes to provide a robust working model for understanding its mechanism of action.

Introduction to Pyk2 and its Role as a Drug Target

Proline-rich tyrosine kinase 2 (Pyk2), also known as FAK2 or RAFTK, is a member of the focal adhesion kinase (FAK) family of non-receptor tyrosine kinases.[1] Pyk2 is activated by a diverse array of stimuli, including engagement of integrins and G protein-coupled receptors, as well as by various stress signals, often in a calcium-dependent manner.[2][3] Upon activation, Pyk2 undergoes autophosphorylation at tyrosine 402, creating a docking site for Src family kinases.[4] This interaction leads to the full activation of Pyk2, which in turn phosphorylates a multitude of downstream substrates, thereby regulating critical cellular processes such as cell adhesion, migration, proliferation, and survival.[1][4] The overexpression and hyperactivation of Pyk2 have been implicated in the pathology of numerous diseases, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors that target the highly conserved ATP-binding site of the kinase domain represent a primary strategy for modulating Pyk2 activity.[1][5]

This compound: A Potent Inhibitor of Pyk2

This compound (also referred to as compound 13j in some literature) has been identified as a potent inhibitor of Pyk2.[6] Like many kinase inhibitors, this compound functions by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates.[1]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the effectiveness of an inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| Pyk2 IC50 | 55 nM | Biochemical kinase assay | [6] |

| Pyk2 Cellular IC50 | 98 nM | Inhibition of Pyk2 in mouse NIH-3T3 cells (LI-COR assay) | [6] |

| FAK IC50 | 0.608 µM | Biochemical kinase assay | [6] |

Table 1: Summary of reported IC50 values for this compound.

These data indicate that this compound is a potent inhibitor of Pyk2 with a notable selectivity over the closely related FAK.

The ATP-Binding Site of Pyk2: A Target for Inhibition

The kinase domain of Pyk2 adopts a canonical bilobal structure, with the ATP-binding site located in the cleft between the N- and C-lobes.[5] The binding of ATP is a prerequisite for the phosphotransfer reaction. Small molecule inhibitors like this compound are designed to occupy this pocket and prevent ATP binding.[1]

Key Features of the Pyk2 ATP-Binding Site

Structural studies of Pyk2 in complex with various inhibitors have revealed key features of the ATP-binding site that are crucial for inhibitor design and interaction. A critical element is the "DFG" (Asp-Phe-Gly) motif at the beginning of the activation loop. The conformation of this motif, either "DFG-in" (active) or "DFG-out" (inactive), significantly influences the shape and accessibility of the ATP pocket.[5][7][8]

Many potent and selective kinase inhibitors, such as BIRB796 and PF-4618433, achieve their effects by binding to and stabilizing the DFG-out conformation.[5][8] This conformation exposes an allosteric pocket adjacent to the ATP site, which can be exploited to achieve higher affinity and selectivity.[5] While the precise binding mode of this compound is not yet publicly defined by a co-crystal structure, it is plausible that it also interacts with key residues within the ATP-binding cleft and may influence the DFG motif conformation.

Signaling Pathways Involving Pyk2

Pyk2 is a central node in numerous signaling pathways that regulate a wide range of cellular functions. Understanding these pathways is crucial for appreciating the broader biological impact of Pyk2 inhibition.

References

- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]

- 5. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

The biological functions of Pyk2 and the therapeutic potential of its inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, stands at the crossroads of a multitude of cellular signaling pathways, orchestrating a symphony of biological processes ranging from cell proliferation and migration to inflammation and synaptic plasticity. Its intricate involvement in both normal physiological functions and the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, has positioned Pyk2 as a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological functions of Pyk2 and delves into the burgeoning field of Pyk2 inhibition as a promising therapeutic strategy.

The Biological Functions of Pyk2: A Key Signaling Integrator

Pyk2, also known as Related Adhesion Focal Tyrosine Kinase (RAFTK), is a member of the focal adhesion kinase (FAK) family. It is highly expressed in the central nervous system and hematopoietic cells. Pyk2 acts as a critical integrator of signals emanating from various extracellular cues, including growth factors, cytokines, chemokines, and changes in intracellular calcium levels.[1][2] Its activation triggers a cascade of downstream signaling events that modulate fundamental cellular activities.

1.1. Role in Cell Adhesion, Migration, and Cytoskeletal Reorganization:

Pyk2 is a key regulator of cell adhesion and migration, processes that are fundamental to development, immune responses, and wound healing, but are also hijacked in disease states like cancer metastasis. Upon activation by stimuli such as integrin engagement with the extracellular matrix, Pyk2 is recruited to focal adhesions, where it phosphorylates several substrate proteins, including paxillin and p130Cas.[3][4] This phosphorylation cascade leads to the reorganization of the actin cytoskeleton, the formation of membrane protrusions like lamellipodia and filopodia, and ultimately, directed cell movement.[5][6] Studies have shown that the knockout of Pyk2 in mouse embryonic fibroblasts significantly impairs both random and directed cell motility and reduces cell-edge protrusion dynamics.[5]

1.2. Involvement in Cell Proliferation and Survival:

Pyk2 signaling is also intricately linked to cell proliferation and survival pathways. It can activate the Ras-MAPK (mitogen-activated protein kinase) and PI3K-Akt signaling cascades, which are central regulators of cell growth, division, and apoptosis.[7] In many cancer types, the overexpression or hyperactivation of Pyk2 contributes to uncontrolled cell proliferation and resistance to apoptosis.[7]

1.3. Function in the Nervous System:

In the central nervous system, Pyk2 plays a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory. It is activated by calcium influx through NMDA receptors and is involved in both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synaptic connections, respectively.[3][8] Dysregulation of Pyk2 signaling has been implicated in neurodegenerative diseases such as Alzheimer's disease, where it may contribute to synaptic dysfunction and neuronal cell death.[8]

1.4. Role in Inflammation and Immune Response:

Pyk2 is a key player in the inflammatory response. It is involved in the activation of immune cells, such as macrophages and T-cells, and the production of pro-inflammatory cytokines.[7] Toll-like receptor (TLR) signaling, a critical component of the innate immune system, can induce the upregulation of Pyk2.[9] This suggests that Pyk2 inhibitors could have therapeutic potential in a range of inflammatory and autoimmune diseases.[9]

Pyk2 Signaling Pathways

Pyk2's diverse functions are mediated through its participation in complex and interconnected signaling networks. Upon activation, Pyk2 undergoes autophosphorylation at specific tyrosine residues, creating docking sites for various downstream signaling proteins containing SH2 domains.

Caption: Overview of Pyk2 signaling pathways.

A key interaction is with the Src family of kinases. Autophosphorylation of Pyk2 at Tyr402 creates a binding site for the SH2 domain of Src, leading to Src activation.[4] Activated Src, in turn, can further phosphorylate Pyk2, leading to the full activation of Pyk2's catalytic activity and the recruitment of other signaling molecules.[10] This Pyk2-Src complex can then phosphorylate a host of downstream targets, amplifying the initial signal.

Therapeutic Potential of Pyk2 Inhibition

Given its central role in pathological processes, inhibiting Pyk2 has emerged as an attractive therapeutic strategy for a variety of diseases.

3.1. Cancer:

In numerous cancers, including breast, lung, pancreatic, and glioblastoma, Pyk2 is overexpressed and its activity is elevated, correlating with poor prognosis.[7] Inhibition of Pyk2 has been shown to reduce tumor growth, metastasis, and angiogenesis in preclinical models.[7] Furthermore, Pyk2 inhibitors can enhance the efficacy of conventional chemotherapies and targeted therapies.[1]

3.2. Neurodegenerative Diseases:

In Alzheimer's disease, Pyk2 is implicated in the synaptic dysfunction and neuronal death induced by amyloid-beta oligomers.[8] Genetic studies have also identified variants in the PTK2B gene (which encodes Pyk2) as risk factors for late-onset Alzheimer's disease.[8] Preclinical studies suggest that inhibiting Pyk2 could mitigate these neurotoxic effects and potentially slow disease progression.[8]

3.3. Inflammatory and Autoimmune Diseases:

Pyk2's role in immune cell activation and pro-inflammatory cytokine production makes it a promising target for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[7] Inhibition of Pyk2 has been shown to reduce inflammation in animal models of these conditions.[9]

Pyk2 Inhibitors: A Quantitative Overview

Several small molecule inhibitors targeting Pyk2 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors typically target the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to its substrates.

| Inhibitor | Target(s) | IC50 for Pyk2 (nM) | IC50 for FAK (nM) | Key Features & Status |

| Defactinib (VS-6063) | Pyk2, FAK | 0.6 | 0.6 | Orally available; In clinical trials for various cancers, including ovarian and non-small cell lung cancer.[11][12][13] |

| PF-562271 (VS-6062) | Pyk2, FAK | 13 - 14 | 1.5 | Potent and ATP-competitive; Investigated in Phase I clinical trials for advanced solid tumors.[5][14] |

| NVP-TAE226 | Pyk2, FAK, IGF-1R, InsR | 3.5 | 5.5 | Dual FAK/IGF-1R inhibitor with potent Pyk2 activity. |

| PF-431396 | Pyk2, FAK | 11 | 2 | Dual FAK/Pyk2 inhibitor. |

Key Experimental Protocols

5.1. In Vitro Pyk2 Kinase Assay (using ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of Pyk2 by quantifying the amount of ADP produced during the phosphorylation reaction.

References

- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Pyk2 is a downstream mediator of the IL-2 receptor-coupled Jak signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]

- 4. PYK2 autophosphorylation, but not kinase activity, is necessary for adhesion-induced association with c-Src, osteoclast spreading, and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Trial of Defactinib and VS-6766. [clin.larvol.com]

- 10. researchgate.net [researchgate.net]

- 11. Facebook [cancer.gov]

- 12. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. researchgate.net [researchgate.net]

Pyk2-IN-2: A Potential Therapeutic Target in Oncology and Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, has emerged as a critical signaling node in a spectrum of pathologies, most notably in cancer and neurodegenerative diseases. Its role in mediating cellular processes such as proliferation, migration, and inflammation has positioned it as a compelling target for therapeutic intervention. Pyk2-IN-2 is a chemical probe that has been utilized in preclinical studies to elucidate the function of Pyk2. This technical guide provides a comprehensive overview of the involvement of Pyk2 in cancer and neurodegenerative disorders, with a specific focus on the experimental data and methodologies related to its inhibition.

Introduction: The Role of Pyk2 in Disease Pathogenesis

Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a member of the focal adhesion kinase (FAK) family.[1] Unlike the ubiquitously expressed FAK, Pyk2 is predominantly found in the central nervous system and hematopoietic cells.[2] Its activation is triggered by a variety of stimuli, including growth factors, cytokines, and changes in intracellular calcium levels, leading to the initiation of downstream signaling cascades that are crucial for normal cellular functions.[3][4] However, dysregulation of Pyk2 activity has been implicated in the progression of numerous diseases.

In the context of cancer , elevated Pyk2 expression and activity are associated with increased tumor growth, proliferation, migration, invasion, and metastasis in various cancer types, including breast, lung, prostate, and multiple myeloma.[5][6] Pyk2 influences these oncogenic processes by modulating key signaling pathways such as MAPK/ERK, PI3K/Akt, and Wnt/β-catenin.[7]

In neurodegenerative diseases , particularly Alzheimer's disease, Pyk2 is recognized as a significant contributor to pathogenesis.[8] It can influence the formation of both amyloid plaques and neurofibrillary tangles (NFTs).[9] Pyk2 can directly phosphorylate tau, a primary component of NFTs, thereby exacerbating tau pathology.[8][9] Furthermore, Pyk2 is involved in the amyloid-beta signaling pathway, which is linked to synaptic dysfunction.[3]

This compound and Other Pyk2 Inhibitors: Quantitative Data

A number of small molecule inhibitors have been developed to target Pyk2 kinase activity. This compound is one such compound that has been used in research settings. The following tables summarize key quantitative data for this compound and other notable Pyk2 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Cell-based Assay Data | Reference |

| This compound | Pyk2 | 55 | Inhibition of PYK2 in mouse NIH-3T3 cells (IC50 = 98 nM) | [10] |

| FAK | 608 | [10] | ||

| PF-562271 | FAK, Pyk2 | 1.5 (FAK), 13 (Pyk2) | [11] | |

| PF-431396 | FAK, Pyk2 | 2 (FAK), 11 (Pyk2) | [11] | |

| VS-4718 | FAK, Pyk2 | Potent inhibitor of FAK and Pyk2 kinase activities | Inhibited proliferation of MM.1S, H929, and RPMI8226 multiple myeloma cells | [6] |

Table 1: In Vitro Potency of Selected Pyk2 Inhibitors

| Inhibitor | Animal Model | Dosing | Key Findings | Reference |

| This compound | Wistar-Han rats | 1 mg/kg (i.v.), 30 mg/kg (p.o.) | t1/2 = 2.0 h (i.v.), Oral bioavailability (%F) = 47 | [10] |

| VS-4718 | Multiple Myeloma Xenograft | Not specified | Significantly inhibited tumor growth | [6] |

| PF-431396 | Mouse model of adherent-invasive E. coli infection | Not specified | Reduced bacterial burden per cell | [12] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for Selected Pyk2 Inhibitors

Key Signaling Pathways Involving Pyk2

Pyk2 acts as a central hub for numerous signaling pathways that are integral to the pathologies of cancer and neurodegenerative diseases. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Figure 1: Pyk2 Signaling Pathways in Cancer.

Figure 2: Pyk2 Signaling in Neurodegenerative Diseases.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for advancing research in this field. The following sections provide methodologies for key experiments cited in the study of Pyk2 and its inhibitors.

In Vitro Kinase Assay

This protocol is designed to measure the kinase activity of Pyk2 and assess the inhibitory potential of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.

Figure 3: Workflow for an In Vitro Kinase Assay.

Methodology:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA). Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add 5 µL of the Pyk2 enzyme solution, 5 µL of the substrate solution, and 5 µL of the diluted this compound or vehicle control.

-

Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer or neuronal cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blotting

Western blotting is used to analyze the expression and phosphorylation status of Pyk2 and its downstream targets following treatment with this compound.

Figure 4: Western Blotting Experimental Workflow.

Methodology:

-

Sample Preparation: Lyse cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Pyk2, total Pyk2, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Conclusion and Future Directions

The growing body of evidence strongly implicates Pyk2 as a key player in the pathophysiology of cancer and neurodegenerative diseases. The use of chemical probes like this compound has been instrumental in dissecting the complex signaling networks governed by this kinase. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and drug development efforts targeting Pyk2.

Future investigations should focus on developing more potent and selective Pyk2 inhibitors. A critical area of research for neurodegenerative diseases is the development of inhibitors with favorable blood-brain barrier permeability. Furthermore, comprehensive preclinical studies are necessary to validate the therapeutic potential of Pyk2 inhibition in relevant in vivo models of cancer and neurodegeneration. Ultimately, targeting Pyk2 represents a promising strategy for the development of novel therapies for these devastating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. PYK2 Kinase Enzyme System [promega.sg]

- 3. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]

- 5. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyk2 promotes tumor progression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of proline-rich tyrosine kinase 2 (Pyk2) in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

The Impact of Pyk2-IN-2 on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, serves as a critical signaling hub in a multitude of cellular processes. Its dysregulation is implicated in various pathologies, including cancer, neurological disorders, and inflammatory diseases. The development of specific inhibitors targeting Pyk2, such as Pyk2-IN-2, offers a promising therapeutic avenue. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: A Specific Inhibitor of Pyk2 Kinase Activity

This compound is a small molecule inhibitor that targets the kinase activity of Pyk2. By blocking the ATP-binding site of the enzyme, this compound prevents the phosphorylation of Pyk2 and its subsequent activation, thereby impeding downstream signaling cascades that regulate cell proliferation, migration, and survival.[1] this compound exhibits a potent inhibitory effect on Pyk2 with a reported IC50 of 55 nM in cellular assays.[2] It also shows activity against the closely related Focal Adhesion Kinase (FAK), with an IC50 of 0.608 µM, indicating a degree of selectivity for Pyk2.[2][3][4][5]

| Inhibitor | Target | IC50 | Assay Type |

| This compound | Pyk2 | 55 nM | Cellular Assay[2] |

| This compound | FAK | 0.608 µM | Kinase Assay[2][3][4][5] |

Core Downstream Signaling Pathways Modulated by this compound

Pyk2 functions as a central node, integrating signals from various receptors, including growth factor receptors, integrins, and G-protein coupled receptors, to activate a network of downstream pathways.[6] Treatment with this compound is expected to attenuate these pathways, leading to a range of cellular effects.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. Pyk2 is known to be a key upstream activator of this pathway.[6] Upon activation, Pyk2 can recruit the Grb2/Sos complex, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[7]

Effect of this compound Treatment: By inhibiting Pyk2, this compound treatment is expected to decrease the phosphorylation and activation of ERK1/2. This has been observed with other Pyk2 inhibitors, leading to reduced cell proliferation in various cancer models.[6] For instance, in Non-Small Cell Lung Cancer (NSCLC), Pyk2-mediated activation of ERK1/2 is associated with disease progression.[6]

| Cell Line | Treatment | Effect on p-ERK | Functional Outcome | Reference |

| NSCLC Cells | Pyk2 Inhibition | Decreased | Reduced Proliferation & Invasion | [6] |

| Prostate Cancer Cells | Pyk2 Inhibition | Decreased ERK/MAPK activity | Reduced Adhesion & Metastasis | [6] |

| Hepatocellular Carcinoma Cells | Pyk2 Inhibition | Decreased | Reduced Proliferation & Invasiveness | [6] |

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Pyk2 can modulate this pathway, and its inhibition has been shown to decrease the phosphorylation of Akt.[6] This is particularly relevant in cancers like hepatocellular carcinoma and multiple myeloma, where Pyk2-mediated Akt activation contributes to drug resistance and tumor progression.[6]

Effect of this compound Treatment: Treatment with this compound would lead to a reduction in Akt phosphorylation (p-Akt), thereby promoting apoptosis and inhibiting cell survival.

| Cancer Type | Treatment | Effect on p-Akt | Functional Outcome | Reference |

| Hepatocellular Carcinoma | Pyk2 Inhibition | Decreased | Increased Cisplatin Sensitivity | [6] |

| Multiple Myeloma | Pyk2 Inhibition | Decreased | Destabilization of β-catenin | [6] |

Src and Focal Adhesion Signaling

Pyk2 is a member of the focal adhesion kinase family and plays a pivotal role in cell adhesion, migration, and invasion.[8] Upon activation, Pyk2 undergoes autophosphorylation at Tyr402, which creates a binding site for the SH2 domain of Src family kinases.[9] This leads to the recruitment and activation of Src, which in turn phosphorylates other substrates like p130Cas and paxillin, promoting the formation of focal adhesions and cytoskeletal reorganization.[9]

Effect of this compound Treatment: By preventing the autophosphorylation of Pyk2, this compound will block the recruitment and activation of Src. This disrupts the downstream signaling cascade involving p130Cas and Crk, ultimately inhibiting cell migration and invasion.[9]

| Cell Type | Treatment | Effect on Phosphorylation | Functional Outcome | Reference |

| Fibroblasts | Pyk2 Knockout | N/A | Reduced cell-edge protrusion dynamics | [9] |

| Breast Cancer Cells | Pyk2 Activation by CCL18 | Increased Pyk2 and Src phosphorylation | Promotes adhesion, migration, and invasion | [6] |

Detailed Experimental Protocols

In Vitro Kinase Assay for Pyk2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Pyk2 kinase activity.

Materials:

-

Recombinant human Pyk2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for Pyk2)

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr, 4:1)

-

This compound (or other test compounds) at various concentrations

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

384-well microplates

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of Pyk2 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and biotinylated substrate.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of stop buffer containing EDTA.

-

Add 10 µL of a detection mixture containing Eu-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665/615) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Downstream Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins like ERK and Akt.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Pyk2, anti-Pyk2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time period.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

References

- 1. What are PYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PYK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pyk2-IN-2 in Cell-Based Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich tyrosine kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1] Dysregulation of Pyk2 activity has been implicated in several diseases, such as cancer and neurodegenerative disorders, making it a significant therapeutic target.[1] Pyk2-IN-2 is a small molecule inhibitor of Pyk2. These application notes provide a detailed protocol for utilizing this compound in a cell-based kinase assay to determine its inhibitory effects on Pyk2 autophosphorylation.

Mechanism of Action of Pyk2

Pyk2 is activated by various stimuli, including intracellular calcium elevation and stress signals.[2][3] Upon activation, Pyk2 undergoes autophosphorylation at tyrosine residue 402 (Y402). This autophosphorylation creates a binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues within Pyk2, resulting in its full activation and the initiation of downstream signaling cascades, such as the MAPK pathway.[4][5]

This compound Inhibitor Profile

This compound is an inhibitor of Pyk2. The following table summarizes its known inhibitory concentrations.

| Inhibitor | Target | Assay Type | IC50 |

| This compound | Pyk2 | Cell-based | 55 nM[6] |

| This compound | FAK | Biochemical | 0.608 µM[6] |

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of Pyk2 activation and its inhibition by this compound.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Induction of Apoptosis after Expression of PYK2, a Tyrosine Kinase Structurally Related to Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PYK2 autophosphorylation, but not kinase activity, is necessary for adhesion-induced association with c-Src, osteoclast spreading, and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyk2 regulates cell-edge protrusion dynamics by interacting with Crk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preparation of Pyk2-IN-2 Stock Solution for In Vitro Experiments

Introduction

Proline-rich tyrosine kinase 2 (Pyk2), also known as CAKβ, RAFTK, or CADTK, is a non-receptor tyrosine kinase that is structurally related to focal adhesion kinase (FAK).[1] Pyk2 is highly expressed in the central nervous system and hematopoietic cells.[1] It acts as a crucial mediator for G protein-coupled receptor signaling and the MAP kinase pathway, playing a significant role in cell spreading and migration.[1] Pyk2 is activated by stimuli that increase intracellular calcium levels and by Src family kinases.[2][3] This kinase is implicated in various cellular processes, including synaptic plasticity and cancer metastasis.[3][4] Pyk2-IN-2 is an inhibitor of Pyk2 with an IC50 of 55 nM.[5] This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro experiments.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions.

| Property | Value | Source |

| Molecular Weight | 465.55 g/mol | [5] |

| Formula | C27H27N7O | [5] |

| Appearance | Solid (Off-white to gray) | [5] |

| Solubility | DMSO: 100 mg/mL (214.80 mM) | [5] |

| Storage of Solid | 4°C, sealed, away from moisture and light | [5] |

| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (sterile, polypropylene)

-

Pipettes and sterile filter tips

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-dissolution Steps:

-

Before opening, bring the vial of this compound to room temperature to prevent condensation.

-

Ensure that the DMSO used is of high purity and anhydrous, as hygroscopic DMSO can significantly impact solubility.[5]

-

-

Weighing the Compound:

-

Tare a clean, sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.656 mg of this compound.

-

Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 465.55 g/mol × 1000 mg/g = 4.656 mg

-

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution, if you weighed 4.656 mg, add 1 mL of DMSO.

-

Vortex the tube thoroughly for several minutes to dissolve the compound.

-

If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be necessary to facilitate dissolution.[5]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom.

-

To avoid repeated freeze-thaw cycles which can lead to product inactivation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Ensure the tubes are sealed tightly and protected from light.[5]

-

Diagrams

Caption: Workflow for this compound stock solution preparation and storage.

Caption: Simplified Pyk2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Inhibition of Pyk2 in Cancer Cell Lines using Pyk2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich Tyrosine Kinase 2 (Pyk2), also known as FAK2, is a non-receptor tyrosine kinase that is implicated in a multitude of cellular processes critical for cancer progression, including proliferation, migration, invasion, and survival.[1] Elevated expression and activity of Pyk2 have been observed in various human cancers, such as breast, lung, prostate, and glioblastoma, often correlating with poor prognosis.[2] As a key signaling node downstream of various growth factors, chemokines, and integrin receptors, Pyk2 represents a promising therapeutic target for cancer.[1] Pyk2-IN-2 is a small molecule inhibitor of Pyk2. These application notes provide a comprehensive guide for utilizing this compound to inhibit Pyk2 activity in cancer cell lines, including recommended concentrations and detailed experimental protocols.

Data Presentation: Efficacy of Pyk2 Inhibitors

The effective concentration of a Pyk2 inhibitor can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, data from related inhibitors and general kinase inhibitor studies can provide a starting point for concentration ranges. It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.

Table 1: Reported IC50 Values for Pyk2 and Related Kinase Inhibitors in Various Cell Lines

| Inhibitor | Target(s) | Cell Line | Assay Type | Reported IC50 | Reference |

| This compound | Pyk2, FAK | NIH3T3 (mouse fibroblasts) | Kinase Assay | 55 nM (for PYK2) | |

| SJP1602 | FAK/Pyk2 | MDA-MB-231 (TNBC) | Cell-based FAK Inhibition | 20 nM | [3] |

| SJP1602 | FAK/Pyk2 | MDA-MB-453 (TNBC) | Cell-based FAK Inhibition | 43 nM | [3] |

| SJP1602 | FAK/Pyk2 | HCC70 (TNBC) | Cell-based FAK Inhibition | 83 nM | [3] |

| PF-431396 | FAK/Pyk2 | - | Enzymatic Assay | 11 nM (for PYK2) | [4] |